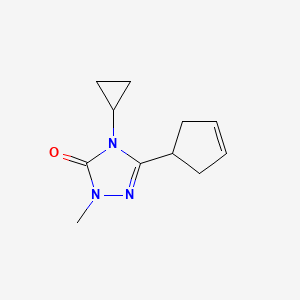

3-(cyclopent-3-en-1-yl)-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

5-cyclopent-3-en-1-yl-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-13-11(15)14(9-6-7-9)10(12-13)8-4-2-3-5-8/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMQYNWUUPASHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CC=CC2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(cyclopent-3-en-1-yl)-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 2200106-60-9) is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 205.26 g/mol |

| CAS Number | 2200106-60-9 |

Structure

The structural formula of the compound features a triazole ring, which is known for its diverse biological activities. The presence of cyclopentene and cyclopropyl groups may influence its pharmacological properties.

Research indicates that compounds containing triazole moieties exhibit a range of biological activities, including:

- Antimicrobial Activity : Triazoles are recognized for their antifungal properties. They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.

- Anticancer Properties : Some triazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Therapeutic Applications

- Antifungal Agents : Triazoles are commonly used in treating fungal infections. Their ability to inhibit fungal growth makes them valuable in clinical settings.

- Antitumor Agents : Preliminary studies suggest that this compound may have anticancer potential, warranting further investigation into its efficacy against specific cancer types.

Study 1: Antifungal Activity

A recent study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound exhibited significant inhibition of fungal growth at concentrations as low as 10 μg/mL .

Study 2: Anticancer Potential

In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins . These findings suggest a potential role for this compound in cancer therapy.

Comparative Analysis with Other Triazoles

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 3-(cyclopent-3-en-1-yl)-4-cyclopropyl... | Antifungal | 10 |

| Voriconazole | Antifungal | 0.5 |

| Fluconazole | Antifungal | 2 |

| Anastrozole | Anticancer | 5 |

This table illustrates the comparative biological activity of the target compound against established triazoles.

Q & A

Q. What are the optimal synthetic routes for 3-(cyclopent-3-en-1-yl)-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with cyclopropane and cyclopentene derivatives. Key steps include:

- Cyclization : Reaction of hydrazine derivatives with carbonyl intermediates to form the triazole ring (e.g., hydrazine-carboxylate cyclization).

- Substituent Introduction : Alkylation or acylation to incorporate the cyclopentene and cyclopropyl groups.

- Condition Optimization : Control of pH (neutral to mildly acidic) and temperature (60–80°C) to minimize side reactions, as seen in analogous triazolone syntheses .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures for high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and stereochemistry (e.g., cyclopropane proton splitting patterns).

- X-ray Crystallography : Use SHELXL for refinement, particularly for resolving hydrogen bonding and ring puckering in the triazolone core. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can reaction conditions influence the stability of intermediates during synthesis?

Methodological Answer:

- pH Sensitivity : Basic conditions may hydrolyze the triazolone ring, while acidic conditions can protonate the nitrogen, altering reactivity. Maintain pH 6–7 during cyclization .

- Temperature Control : Excessive heat (>90°C) promotes decomposition; use reflux under inert gas (N₂/Ar) for stability .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require careful drying to avoid side reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazolone’s carbonyl group often acts as an electron-deficient center .

- Charge Distribution : Mulliken population analysis reveals charge density on cyclopropane and cyclopentene substituents, guiding functionalization strategies .

- Reaction Mechanism Modeling : Simulate cyclization pathways to identify rate-limiting steps and optimize catalysts (e.g., Lewis acids) .

Q. How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%).

- Structural Analog Comparison : Cross-reference with compounds like 4-cyclopropyl-3-isopropyl-1H-1,2,4-triazol-5(4H)-one, where cyclopropyl groups enhance membrane permeability .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to correlate substituent electronegativity (e.g., Cl vs. CH₃) with IC₅₀ values in antimicrobial assays .

Q. What strategies address low yields in large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary solvent (isopropyl alcohol vs. acetone), catalyst loading (e.g., 5–10 mol% Pd/C), and reaction time to identify optimal parameters .

- By-Product Analysis : Use LC-MS to detect intermediates like hydrazones; adjust stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to carbonyl) to suppress side pathways .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclopropane ring formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.